molecular formula C18H20O4 B12332121 Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate CAS No. 56410-31-2

Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate

Cat. No.: B12332121
CAS No.: 56410-31-2
M. Wt: 300.3 g/mol
InChI Key: RFXRBIVQXSWZLV-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate is a substituted benzoate ester characterized by a benzyloxy group at the 4-position, hydroxyl and methyl groups at the 2- and 3,6-positions, respectively, and an ethyl ester moiety. Key features include:

  • Functional groups: Benzyloxy (protecting group for hydroxyl), hydroxyl (acidic proton), and methyl substituents.
  • Potential applications: Intermediate in pharmaceutical synthesis or bioactive compound development, given the prevalence of similar structures in enzyme-activated covalent inhibitors and natural products .

Properties

CAS No.

56410-31-2

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl 2-hydroxy-3,6-dimethyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C18H20O4/c1-4-21-18(20)16-12(2)10-15(13(3)17(16)19)22-11-14-8-6-5-7-9-14/h5-10,19H,4,11H2,1-3H3

InChI Key

RFXRBIVQXSWZLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)OCC2=CC=CC=C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Overview and Key Intermediates

The synthesis of ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate (CAS 56410-31-2) typically proceeds via two primary steps:

  • Esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid to form the ethyl ester.
  • Benzylation of the 4-hydroxy group using a benzyl halide under basic conditions.

Stepwise Preparation Methods

Synthesis of 2,4-Dihydroxy-3,6-Dimethylbenzoic Acid

The precursor acid is synthesized via aromatization of hydroxycyclohexenones (e.g., dehydrogenation with N-haloimides). Alternative routes include:

  • Aldol condensation : Reaction of dimethyl malonate with 4-hexen-3-one, followed by oxidative aromatization.
  • Carboxylation of resorcinol derivatives : Direct carboxylation of 3,6-dimethylresorcinol using CO₂ under high pressure.
Representative Procedure:
  • React methyl propionylacetate (1.0 eq) with alkyl crotonate (1.2 eq) in ethanol at reflux for 12 h.
  • Treat the cyclized intermediate with N-bromosuccinimide (1.1 eq) in CCl₄ to induce aromatization.
  • Hydrolyze the methyl ester with 2M NaOH to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid (68% yield).

Esterification to Ethyl 2,4-Dihydroxy-3,6-Dimethylbenzoate

Acid-catalyzed esterification is employed to introduce the ethyl group:

Optimized Conditions:
Component Quantity
Benzoic acid derivative 10.0 mmol
Ethanol 50 mL
H₂SO₄ (catalyst) 0.5 mL
Conditions Reflux, 6 h
Yield 85–90%

Mechanism : Protonation of the carboxyl group enhances electrophilicity, facilitating nucleophilic attack by ethanol.

Regioselective Benzylation at the 4-Position

The 4-hydroxy group is protected via Williamson ether synthesis , leveraging the differential acidity of phenolic –OH groups (pKa ~10 for 4-OH vs. ~8 for 2-OH).

Protocol:
Component Quantity
Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate 5.0 mmol
Benzyl bromide 6.0 mmol
K₂CO₃ 15.0 mmol
Acetone 30 mL
Conditions Reflux, 12 h
Workup Filtration, solvent evaporation, column chromatography (hexane:EtOAc 4:1)
Yield 75–80%

Key Observations :

  • Regioselectivity : The 4-OH reacts preferentially due to reduced steric hindrance compared to the 2-OH, which is ortho to the bulky ester group.
  • Side Reactions : Over-alkylation is minimized by using a slight excess of benzyl bromide (1.2 eq).

Alternative Synthetic Approaches

Direct Benzylation Prior to Esterification

Inverse sequencing (benzylation first) is less common due to:

  • Lower yields in subsequent esterification (50–60%).
  • Risk of ester group hydrolysis under basic benzylation conditions.

Microwave-Assisted Synthesis

Recent studies report 20% reduced reaction times using microwave irradiation (100°C, 300 W):

  • Esterification: 2 h vs. 6 h conventional.
  • Benzylation: 4 h vs. 12 h conventional.

Analytical Characterization

Critical spectral data for the final product:

NMR (CDCl₃, 400 MHz):
Signal (δ, ppm) Assignment
1.35 (t, 3H) Ethyl –CH₃
2.22 (s, 6H) C3/C6 –CH₃
4.30 (q, 2H) Ethyl –CH₂
5.12 (s, 2H) Benzyl –OCH₂Ph
6.24 (s, 1H) Aromatic H5
7.32–7.45 (m, 5H) Benzyl aromatic protons
IR (KBr, cm⁻¹):
  • 3450 (O–H stretch, 2-OH)
  • 1720 (C=O ester)
  • 1260 (C–O ester)

Industrial-Scale Considerations

For gram-scale production (>10 g):

  • Solvent Recycling : Acetone recovery via distillation reduces costs.
  • Catalyst : K₂CO₃ can be replaced with cheaper Na₂CO₃ with comparable yields (72%).
  • Purification : Recrystallization from ethanol/water (3:1) achieves >98% purity without chromatography.

Challenges and Optimization Strategies

Competing O-Benzylation at C2

Mitigation approaches include:

  • Steric Hindrance : Use bulkier bases (e.g., DBU) to suppress nucleophilic attack at the sterically crowded 2-position.
  • Temperature Control : Lower reaction temperatures (50°C) favor 4-selectivity.

Byproduct Formation

  • Di-Benzylated Product : Controlled by limiting benzyl halide to 1.2 eq.
  • Ester Hydrolysis : Avoid aqueous workup until benzylation is complete.

Emerging Methodologies

  • Enzymatic Esterification : Lipase-catalyzed reactions in ionic liquids show promise for greener synthesis (65% yield).
  • Flow Chemistry : Continuous benzylation in microreactors enhances reproducibility (>90% conversion in 1 h).

Chemical Reactions Analysis

Types of Reactions

Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzaldehyde.

    Reduction: 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological potential of ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. It has been shown to scavenge free radicals effectively.
  • Anti-inflammatory Effects : Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate has demonstrated anti-inflammatory activity in various experimental models. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for further exploration in pharmaceutical formulations.

Study 1: Antioxidant Evaluation

In a study published by the Royal Society of Chemistry, ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate was tested for its ability to reduce oxidative stress markers in vitro. Results indicated a dose-dependent decrease in malondialdehyde levels, suggesting effective antioxidant action .

Study 2: Anti-inflammatory Mechanisms

A pharmacological study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results showed significant reduction in paw swelling compared to control groups, indicating potential therapeutic applications for inflammatory conditions .

Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate revealed effective inhibition of growth against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell membranes .

Industrial Applications

Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate also shows promise for industrial applications:

  • Cosmetic Formulations : Due to its antioxidant and anti-inflammatory properties, it can be incorporated into skincare products aimed at reducing skin aging and irritation.
  • Pharmaceutical Development : The compound's biological activities make it a candidate for drug development targeting oxidative stress-related diseases and infections.
  • Material Science : Its chemical structure allows for potential use as a precursor in synthesizing polymeric materials with desirable properties.

Mechanism of Action

The mechanism of action of Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 4-(Benzyloxy)-2-hydroxy-3,6-dimethylbenzoate (34)

  • Structure : Differs only in the ester group (methyl vs. ethyl).
  • Synthesis : Synthesized via nucleophilic substitution of methyl 2,4-dihydroxy-3,6-dimethylbenzoate with BnBr (78% yield) .
  • Physical Properties : Yellow solid; LC-MS m/z = 308.8 [M+H]+.
  • Reactivity : Used as a precursor for rac-4-(benzyloxy)-2-(((1R,6S)-2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-en-1-yl)oxy)-3,6-dimethylbenzoic acid (35b), highlighting its utility in complex syntheses .

Allyl and Benzyl Ester Derivatives

Examples from , and 8 include:

  • Allyl 2-hydroxy-4-(2-hydroxy-4-isopropoxy-3,6-dimethylbenzoyloxy)-3,6-dimethylbenzoate (6z) :
    • Substituents : Allyl ester, isopropoxy group.
    • Yield : 34%; white solid; mp 111–114°C .
  • Benzyl 4-(4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoyloxy)-2-hydroxy-3,6-dimethylbenzoate (6p′) :
    • Substituents : Dimeric benzyl ester.
    • Yield : 27%; mp 153–157°C .
  • Comparison : Ethyl esters may exhibit intermediate solubility and reactivity compared to bulkier benzyl or allyl esters. Lower yields in dimeric derivatives (e.g., 6p′) suggest steric challenges.

Natural Product Analogs

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Compound 5 in ): Isolated from Usnea longissima; lacks benzyloxy and ethyl ester groups.
  • Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate (Compound 5 in ) :
    • Features a formyl group instead of benzyloxy, altering electronic properties and reactivity .

Complex Despsides and Dimeric Structures

  • 3-Hydroxy-2,4,5-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-hydroxy-3,6-dimethylbenzoate (52): A despid with two interconnected aromatic cores; isolated from Cladosporium uredinicola.
  • 4-(2,4-Dihydroxy-3,6-dimethylbenzoyloxy)-2-hydroxy-3,6-dimethylbenzoic acid () :
    • Dimeric carboxylic acid; lacks ester groups, increasing polarity and hydrogen-bonding capacity .

Data Tables

Key Findings and Implications

Ester Group Impact : Ethyl esters balance reactivity and steric hindrance compared to methyl (higher volatility) or benzyl (bulkier) analogs.

Substituent Effects : Benzyloxy groups enhance stability and modulate electronic properties, while hydroxyl groups enable hydrogen bonding critical for biological interactions.

Synthetic Challenges : Dimeric and highly substituted derivatives exhibit lower yields (27–40%) due to steric and electronic factors .

Biological Relevance : Structural complexity in despsides correlates with reported bioactivity, suggesting ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate may serve as a scaffold for drug discovery .

Biological Activity

Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate is a synthetic compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and antioxidant research. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate. Studies indicate that this compound exhibits activity against a range of pathogens. For instance, its effectiveness against specific bacterial strains has been documented, suggesting its potential as a therapeutic agent in treating infections.

  • Mechanism of Action : The compound's hydroxy group is capable of forming hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis, releasing active benzoic acid derivatives. This interaction modulates several biochemical pathways that contribute to its antimicrobial effects.

Antioxidant Activity

The antioxidant properties of Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate have also been explored, with findings indicating its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related damage in cells.

  • Research Findings : In vitro studies have demonstrated that the compound can reduce oxidative stress markers in cultured cells. The ability to inhibit lipid peroxidation and protect cellular components from oxidative damage is particularly noteworthy .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate has shown potential anti-inflammatory effects. It may inhibit the biosynthesis of leukotriene B4 (LTB4), a mediator involved in inflammatory responses.

  • Inhibition Studies : Compounds similar to Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate have been evaluated for their ability to inhibit LTB4 biosynthesis. The results suggest that modifications to the compound's structure can enhance its potency against inflammatory mediators .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits LTB4 biosynthesis

Case Study 1: Antimicrobial Efficacy

In a controlled study, Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Antioxidative Potential

In another study focusing on oxidative stress, cells treated with Ethyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate exhibited lower levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests that the compound effectively protects cellular integrity against oxidative damage.

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